molecular formula C14H24ClNO4 B7973810 Diethyl 9-azabicyclo[3.3.1]nonane-3,7-dicarboxylate hydrochloride

Diethyl 9-azabicyclo[3.3.1]nonane-3,7-dicarboxylate hydrochloride

Cat. No.: B7973810
M. Wt: 305.80 g/mol
InChI Key: PZHKLBDCTDUDPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 9-azabicyclo[3.3.1]nonane-3,7-dicarboxylate hydrochloride is a chemical compound with the molecular formula C14H24ClNO4. It is a white solid that is often used in various chemical and pharmaceutical research applications. This compound is known for its unique bicyclic structure, which includes a nitrogen atom within the ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 9-azabicyclo[3.3.1]nonane-3,7-dicarboxylate hydrochloride typically involves the reaction of diethyl malonate with a suitable bicyclic amine precursor. The reaction is usually carried out under controlled conditions, such as in the presence of a base like sodium ethoxide, to facilitate the formation of the bicyclic structure. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Diethyl 9-azabicyclo[3.3.1]nonane-3,7-dicarboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted esters or amides.

Properties

IUPAC Name

diethyl 9-azabicyclo[3.3.1]nonane-3,7-dicarboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4.ClH/c1-3-18-13(16)9-5-11-7-10(14(17)19-4-2)8-12(6-9)15-11;/h9-12,15H,3-8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZHKLBDCTDUDPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2CC(CC(C1)N2)C(=O)OCC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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